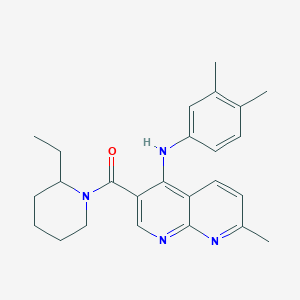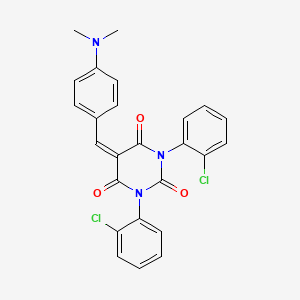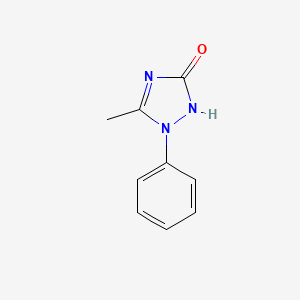
4-(3-methoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(3-methoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one” is a derivative of quinazolinone, which is a class of organic compounds characterized by a 2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5-one skeleton. This compound also has a methoxyphenyl group attached at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a six-membered 1,2,3,4,7,8-hexahydroquinazolin-5-one ring fused with a six-membered aromatic ring. The presence of the methoxy group and the thioxo group would likely have significant effects on the compound’s reactivity .Chemical Reactions Analysis
Quinazolinones are known to undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Synthesis and evaluation of compounds related to 4-(3-methoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one have shown significant antibacterial activity. For instance, Osarodion Peter Osarumwense (2022) synthesized compounds that exhibited considerable antibacterial effects against various strains of microorganisms, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6 to 12 mg/mL, suggesting potential applications in combating bacterial infections (Osarodion Peter Osarumwense, 2022).
Anticancer Properties
The compound and its derivatives have also been studied for their anticancer properties. N. Sirisoma et al. (2009) discovered a derivative that acts as a potent apoptosis inducer and efficacious anticancer agent with high blood-brain barrier penetration, indicating a promising avenue for cancer therapy (N. Sirisoma et al., 2009).
Anticonvulsant and Antimicrobial Activities
Research into thioxoquinazolinone derivatives, a category that includes this compound, has revealed their potential for anticonvulsant and broad-spectrum antimicrobial activities. A study by A. Rajasekaran, V. Rajamanickam, and S. Darlinquine (2013) demonstrated these compounds' effectiveness against several bacteria and fungi, as well as their ability to mitigate convulsive activity, highlighting their dual functional capabilities in medicinal chemistry (A. Rajasekaran, V. Rajamanickam, & S. Darlinquine, 2013).
Corrosion Inhibition
Quinazoline derivatives have been evaluated for their role in corrosion inhibition, specifically for protecting mild steel in hydrochloric acid solutions. Ghulamullah Khan et al. (2017) studied Schiff bases derived from quinazoline compounds, demonstrating their effectiveness in corrosion protection, which could be beneficial in extending the lifespan of industrial materials (Ghulamullah Khan et al., 2017).
Molecular Docking and Dynamics Studies
Molecular docking and dynamics studies on synthesized derivatives, including 4-(4-methoxyphenyl)-8-methyl-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one, have shown potential antimicrobial activities and interactions with proteins. These studies facilitate the understanding of how these compounds might interact with biological targets at a molecular level, suggesting applications in drug design and development (M. Sarkar et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-methoxyphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-19-10-5-2-4-9(8-10)14-13-11(16-15(20)17-14)6-3-7-12(13)18/h2,4-5,8,14H,3,6-7H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSLQKMCJKLWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(CCCC3=O)NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(Pentan-2-ylamino)methyl]phenol](/img/structure/B2680272.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d][1,3]dioxol-5-yl)acetate](/img/structure/B2680274.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2680275.png)

![N-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2680281.png)
![Ethyl 4-[4-methyl-3-(2-oxopiperidin-1-yl)anilino]-4-oxobutanoate](/img/structure/B2680282.png)
![2-(isopropylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2680284.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2680285.png)

![Methyl 2-[2-chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]acetate](/img/structure/B2680288.png)




